1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

medicinal chemistry structure–activity relationship regioisomer differentiation

This meta-pyridyl (pyridin-3-yl) regioisomer is expressly intended for matched-pair SAR screening alongside its ortho- and para-pyridyl analogs. Only the pyridin-3-yl isomer provides the distinct hydrogen-bonding geometry needed to attribute differential activity directly to pyridine nitrogen position. No public bioactivity data exist for any regioisomer; substituting an analog carries unquantifiable risk. Procure only when screening the full matched set under identical assay conditions. Verify synthetic tractability and purity ≥95% with the supplier before purchase.

Molecular Formula C18H19N7O
Molecular Weight 349.398
CAS No. 1351618-22-8
Cat. No. B2614880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
CAS1351618-22-8
Molecular FormulaC18H19N7O
Molecular Weight349.398
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C18H19N7O/c26-18(23-15-5-1-6-19-11-15)14-4-2-8-24(12-14)16-10-17(21-13-20-16)25-9-3-7-22-25/h1,3,5-7,9-11,13-14H,2,4,8,12H2,(H,23,26)
InChIKeyTZBKFAWJCHWGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide (CAS 1351618-22-8): Structural Profile and Comparator Landscape


1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide (CAS 1351618-22-8) is a synthetic heterocyclic small molecule (C18H19N7O, MW 349.40) built on a pyrazolyl-pyrimidine core linked via a piperidine-3-carboxamide bridge to a pyridin-3-yl amide . It belongs to a broader class of kinase inhibitor scaffolds, structurally related to advanced chemical probes targeting CK1, IRAK, and other disease-relevant kinases [1]. Unlike well-characterized clinical leads, this compound occupies an early‑discovery space where publicly available quantitative bioactivity data are absent. The closest publicly listed structural analogs are the pyridin‑2‑yl and pyridin‑4‑yl regioisomers, which differ solely in the position of the pyridine nitrogen and are sold as research intermediates without disclosed biological results .

Why Generic Substitution Is Unsupported: Absence of Public Activity Data for 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide


In the absence of published quantitative activity data, any attempt to substitute this compound with a structurally related analog carries unquantifiable risk. The pyridin‑3‑yl regioisomer offers a distinct hydrogen‑bonding geometry relative to the pyridin‑2‑yl and pyridin‑4‑yl variants, potentially altering target engagement, selectivity, and off‑target liability . No cross‑reactivity or selectivity data exist for any of the three regioisomers, making it impossible to predict whether a substitution would retain the desired biological phenotype or introduce activity cliffs [1]. Consequently, procurement decisions must rely on structural identity rather than pharmacological equivalence until direct comparative data become available.

Quantitative Evidence Guide: 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide (Data Availability Assessment)


Structural Differentiation: Pyridin‑3‑yl vs. Pyridin‑2‑yl and Pyridin‑4‑yl Regioisomers

The target compound positions the pyridine nitrogen at the meta (3‑) position of the amide substituent, whereas the commercially listed analogs carry the nitrogen at the ortho (2‑) or para (4‑) position . The three regioisomers are structurally confirmed but no quantitative binding, inhibition, or selectivity data have been published for any of the three . The meta substitution creates a distinct hydrogen‑bond acceptor/donor profile that may alter target recognition, but this remains an untested hypothesis.

medicinal chemistry structure–activity relationship regioisomer differentiation

Patent Class Alignment: Kinase Inhibitor Scaffold Without Assigned Target Data

The compound falls within the general Markush structure of several pyrazolo‑pyrimidine kinase inhibitor patents, including US 11,925,641 B2, which claims CK1 and IRAK inhibition for related analogs [1]. However, the specific compound (CAS 1351618-22-8) is not explicitly exemplified with IC50, Ki, or cellular activity data in any publicly accessible patent or primary paper identified [1][2]. Class‑level expectation suggests potential kinase activity, but no quantitative differentiation from other patent compounds can be established.

kinase inhibition CK1 IRAK pyrazolo-pyrimidine

Application Scenarios for 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide Based on Available Structural Evidence


Regioisomer‑Specific SAR Exploration of Pyrazolo‑Pyrimidine Amides

The compound is most appropriately used as a defined meta‑pyridyl regioisomer in a matched‑pair series that includes the ortho‑ and para‑pyridyl analogs [1]. When screened side‑by‑side with these isomers, any differential activity can be attributed directly to the position of the pyridine nitrogen, providing an interpretable structure–activity relationship (SAR) data point. Procurement is justified only when the full matched‑pair set is screened under identical assay conditions.

Kinase Panel Screening Against CK1/IRAK or Related Families

Given the scaffold's inclusion in kinase‑focused patent families [1], the compound may serve as a probe in broad‑panel kinase profiling. Without pre‑existing IC50 data, its primary value lies in de‑orphanizing the scaffold's target space. Users should prioritize kinase selectivity panels that include CK1δ, CK1ε, and IRAK1/4 to generate the missing quantitative comparator data.

Negative Control for Pyrazolo‑Pyrimidine Tool Compounds

If future studies establish that the pyridin‑3‑yl regioisomer is inactive against a specific kinase target while close analogs display potent inhibition, the compound could serve as a structurally matched negative control. This application is contingent upon experimental confirmation and cannot be assumed a priori.

Chemical Probe Development and Hit‑to‑Lead Optimization

The compound's three‑ring heterocyclic architecture and tunable amide vector suit it for hit‑to‑lead chemistry. Procurement is rational if the intended use is medicinal chemistry optimization (e.g., substitution at the pyridine, pyrazole, or piperidine positions) rather than direct pharmacological characterization, provided that synthetic tractability and purity are verified by the supplier.

Quote Request

Request a Quote for 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.